molecular formula C5HF7 B1596835 3,3,4,4,5,5,5-Heptafluoropent-1-yne CAS No. 80337-25-3

3,3,4,4,5,5,5-Heptafluoropent-1-yne

Cat. No. B1596835
CAS RN: 80337-25-3
M. Wt: 194.05 g/mol
InChI Key: GQXURUTWTUSYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,5-Heptafluoropent-1-yne is a chemical compound with the molecular formula C5HF7 . It is also known by other names such as 3,3,4,4,5,5,5-Heptafluoropentyne and 1-Pentyne,3,3,4,4,5,5,5-heptafluoro- .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,5,5,5-Heptafluoropent-1-yne consists of five carbon atoms and seven fluorine atoms . The InChI string representation of its structure is InChI=1S/C5HF7/c1-2-3 (6,7)4 (8,9)5 (10,11)12/h1H .


Physical And Chemical Properties Analysis

The molecular weight of 3,3,4,4,5,5,5-Heptafluoropent-1-yne is 194.05 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. The compound has a total of seven hydrogen bond acceptors and one rotatable bond . Its exact mass and monoisotopic mass are both 193.99664717 g/mol .

Scientific Research Applications

Utility in Organic Synthesis

3,3,4,4,5,5,5-Heptafluoropent-1-yne and its derivatives have been extensively utilized as starting materials in organic synthesis, particularly for the formation of various carbo- and heterocycles. These compounds serve as versatile building blocks due to their unique chemical properties, enabling the synthesis of a wide range of complex molecules. Such applications are critical in the development of new pharmaceuticals, advanced materials, and in the study of complex chemical reactions (Aguilar et al., 2016).

In Coordination Chemistry

Heptafluoropent-1-yne and its related compounds play a significant role in coordination chemistry. For example, the reaction of 3,3,3-trifluoroprop-1-yne with specific metal complexes has been studied, demonstrating the potential for forming complex structures with unique properties. These studies contribute to a deeper understanding of metal-organic frameworks and their applications in areas like catalysis, gas storage, and separation technologies (Bottrill et al., 1980).

Synthesis of Fluorinated Compounds

Heptafluoropent-1-yne derivatives are crucial in the synthesis of fluorinated compounds, which are essential in various industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties, making these derivatives valuable for creating substances with enhanced performance or specific functionalities (Atherton et al., 1971).

Photophysical Studies and Luminescent Materials

Some heptafluoropent-1-yne derivatives are used in photophysical studies and the development of luminescent materials. These compounds have been incorporated into lanthanide complexes, showing characteristic near-infrared luminescence. This property is crucial for applications in telecommunications and sensing technologies. The unique luminescent properties stem from efficient energy transfer mechanisms facilitated by the fluorinated substituents (Sun et al., 2006).

Application in Materials Science

Heptafluoropent-1-yne derivatives are also relevant in materials science, particularly in the design and synthesis of novel carbon-based materials. These compounds provide pathways to explore new forms of carbon allotropes, which have potential applications in nanotechnology, electronics, and energy storage. The unique bonding structures in these allotropes offer opportunities for developing materials with exceptional mechanical, electrical, and thermal properties (Kim et al., 2013).

properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7/c1-2-3(6,7)4(8,9)5(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXURUTWTUSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382049
Record name 3,3,4,4,5,5,5-heptafluoropent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,5-Heptafluoropent-1-yne

CAS RN

80337-25-3
Record name 3,3,4,4,5,5,5-heptafluoropent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Reactant of Route 2
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Reactant of Route 3
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Reactant of Route 4
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Reactant of Route 5
Reactant of Route 5
3,3,4,4,5,5,5-Heptafluoropent-1-yne
Reactant of Route 6
3,3,4,4,5,5,5-Heptafluoropent-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.